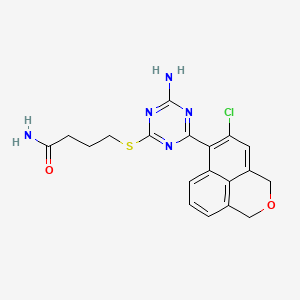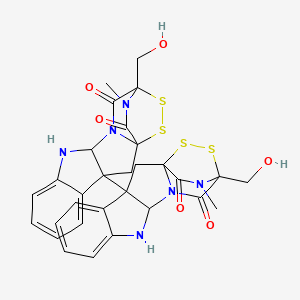
Chloramben-sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloramben-sodium is a synthetic auxin herbicide, primarily used as a pre-emergence herbicide to control annual grass and broad-leaved weed seedlings. It was introduced around 1958 and has been used in various crops such as soybeans, peanuts, vegetables, corn, tomatoes, peppers, and sweet potatoes . The compound is known for its selective and systemic properties, inhibiting seedling root development .
Preparation Methods
Chloramben-sodium can be synthesized through several routes. One common method involves the reaction of 3-amino-2,5-dichlorobenzoic acid with sodium hydroxide to form the sodium salt . The reaction conditions typically involve dissolving the acid in a suitable solvent, such as water or methanol, and then adding sodium hydroxide to the solution. The mixture is stirred at room temperature until the reaction is complete, and the product is isolated by filtration or evaporation .
Chemical Reactions Analysis
Chloramben-sodium undergoes various chemical reactions, including:
Substitution: This compound can undergo substitution reactions, particularly with nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include sodium hypochlorite for oxidation and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chloramben-sodium has been used in various scientific research applications, including:
Agriculture: As a pre-emergence herbicide, it is used to control a broad spectrum of weeds in vegetable and field crops.
Analytical Chemistry: It serves as an analytical reference standard for the determination of the analyte in water samples using liquid chromatography with electrochemical detection.
Environmental Studies: Research on the environmental fate and ecotoxicity of this compound helps understand its impact on ecosystems.
Mechanism of Action
Chloramben-sodium acts as a synthetic auxin, mimicking the natural plant hormone auxin. It disrupts normal plant growth by inhibiting seedling root development, leading to the death of the weed seedlings . The compound targets specific molecular pathways involved in cell elongation and division, ultimately causing abnormal growth and development in susceptible plants .
Comparison with Similar Compounds
Chloramben-sodium can be compared with other similar herbicides, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin herbicide used to control broadleaf weeds.
Dicamba: A benzoic acid herbicide with similar properties and mode of action.
Mecoprop: A phenoxy herbicide used for controlling broadleaf weeds.
This compound is unique in its specific application as a pre-emergence herbicide and its selective action on certain weed species .
Properties
CAS No. |
1954-81-0 |
|---|---|
Molecular Formula |
C7H5Cl2NNaO2 |
Molecular Weight |
229.01 g/mol |
IUPAC Name |
sodium;3-amino-2,5-dichlorobenzoate |
InChI |
InChI=1S/C7H5Cl2NO2.Na/c8-3-1-4(7(11)12)6(9)5(10)2-3;/h1-2H,10H2,(H,11,12); |
InChI Key |
DQMHOPDOMVXSHP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)[O-])Cl)N)Cl.[Na+] |
Isomeric SMILES |
C1=C(C=C(C(=C1C(=O)[O-])Cl)N)Cl.[Na+] |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)N)Cl.[Na] |
Appearance |
Solid powder |
Key on ui other cas no. |
1954-81-0 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
133-90-4 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Chloramben-sodium, Amiben sodium salt, Chloramben sodium salt, Sodium chloramben |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3z)-3-Imino-8,9-dimethoxy-5,6-dihydro[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile](/img/structure/B1668553.png)












![2-[(4R,5S,7R,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1668574.png)
